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Compound of Interest

Compound Name: BTK inhibitor 18

Cat. No.: B15576705

The designation "BTK inhibitor 18" encompasses at least three distinct molecular entities,
each with a unique mechanism of action for inhibiting Bruton's tyrosine kinase (BTK), a critical
mediator in B-cell receptor and Fc receptor signaling pathways. This technical guide provides
an in-depth analysis of the core mechanisms of action for these inhibitors, targeting
researchers, scientists, and drug development professionals. The inhibitors covered are the
covalent inhibitor known as Compound 27, the non-covalent inhibitor AS-1763 (docirbrutinib),
and the irreversible inhibitor CHMFL-BTK-11.

Compound 27: A Covalent Approach to BTK
Inhibition

Compound 27 is a potent and selective covalent inhibitor of BTK.[1][2][3] Its mechanism of
action is characterized by the irreversible formation of a covalent bond with a non-catalytic
cysteine residue, Cys481, located near the ATP-binding site of BTK.[1][3] This covalent

modification leads to sustained target engagement, even after the compound has been cleared
from systemic circulation.[2][3]

Biochemical and Cellular Activity

In biochemical assays, Compound 27 demonstrates potent inactivation of BTK with a second-
order rate constant (k_inact/K_I) of 12,000 M—1s~.[3] It also effectively inhibits the anti-IgM-
induced activation of B-cells in human whole blood, a key cellular event mediated by BTK, with
a half-maximal inhibitory concentration (IC50) of 84 nM.[3]
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Parameter Value Assay

BTK IC50 142 nM Biochemical Assay
k_inact/K_I 12,000 M—1s1 Biochemical Assay
Anti-IgM-induced B-cell

Activation 1C50 84 nM Human Whole Blood Assay
BMX IC50 129 nM Kinase Panel

LCK IC50 130 nM Kinase Panel

ErbB4 IC50 377 nM Kinase Panel

TEC IC50 409 nM Kinase Panel

TXK IC50 1770 nM Kinase Panel

In Vivo Efficacy

In a rat collagen-induced arthritis (CIA) model, oral administration of Compound 27 resulted in
a dose-dependent reduction in joint inflammation.[1][2][3] This anti-inflammatory effect is
attributed to its sustained in vivo BTK occupancy.[2][3]

Dose Effect Animal Model
Dose-dependent reduction in Rat Collagen-Induced Arthritis
1-30 mg/kg L )
joint inflammation (CIA)

Experimental Protocols

Biochemical BTK Inhibition Assay: The inhibitory activity of Compound 27 on BTK was
determined using a time-dependent inactivation assay. Recombinant human BTK was
incubated with varying concentrations of the inhibitor for different time points. The remaining
BTK activity was then measured by adding a sub-saturating concentration of a fluorescently
labeled ATP tracer and detecting its binding to the active site. The rate of inactivation (k_obs)
was determined at each inhibitor concentration, and the data were fitted to the equation k_obs
= k_inact * [I] / (K_I + [I]) to determine the kinetic constants k_inact and K_|I.
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Human Whole Blood B-cell Activation Assay: Freshly collected human whole blood was pre-
incubated with a dose range of Compound 27. B-cell activation was then stimulated by the
addition of anti-IgM antibody. After a defined incubation period, the cells were stained with
fluorescently labeled antibodies against the B-cell marker CD20 and the activation marker
CD69. The expression of CD69 on the CD20-positive B-cell population was quantified by flow
cytometry to determine the IC50 value.

Signaling Pathway

B-cell Receptor
(BCR)

Click to download full resolution via product page

Caption: Covalent inhibition of BTK by Compound 27 blocks BCR signaling.

AS-1763 (Docirbrutinib): A Non-Covalent, Pan-
Mutant Inhibitor

AS-1763, also known as docirbrutinib, is a potent, selective, and orally bioavailable non-
covalent inhibitor of both wild-type BTK and the C481S mutant, which confers resistance to
covalent inhibitors like ibrutinib.[4][5][€] Its reversible binding to the ATP-binding site of BTK
makes it a promising next-generation inhibitor for treating B-cell malignancies.[4]

Biochemical and Cellular Activity

AS-1763 demonstrates sub-nanomolar IC50 values against both wild-type and C481S-mutated
BTK.[6] It also shows potent inhibitory activity against other clinically relevant BTK mutations.
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Parameter Value Target
IC50 <1 nM Wild-type BTK
IC50 <1lnM C481S-mutated BTK

In Vivo Efficacy

Preclinical studies have shown that AS-1763 exhibits significant antitumor potency in mouse
models of diffuse large B-cell ymphoma (DLBCL) and demonstrates strong synergy with the
Bcl-2 inhibitor venetoclax.[5]

Experimental Protocols

BTK Enzyme Inhibition Assay: The inhibitory activity of AS-1763 was measured using a
fluorescence-based assay. Recombinant wild-type or C481S mutant BTK was incubated with a
kinase buffer containing ATP and a peptide substrate. The reaction was initiated by the addition
of the enzyme, and the phosphorylation of the peptide substrate was monitored over time by
measuring the change in fluorescence. IC50 values were determined by fitting the dose-
response curves to a four-parameter logistic equation.

Cellular BTK Inhibition Assay: A human B-cell lymphoma cell line (e.g., TMDS8) was treated with
various concentrations of AS-1763. The cells were then lysed, and the phosphorylation of BTK
at Tyr223 was assessed by Western blotting using a phospho-specific antibody. The total BTK
levels were also measured as a loading control. The intensity of the bands was quantified to
determine the cellular IC50 for BTK inhibition.

Logical Relationship Diagram
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Covalent BTK Inhibitors (e.g., Ibrutinib)
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Caption: AS-1763 overcomes C481S-mediated resistance to covalent inhibitors.

CHMFL-BTK-11: A Highly Selective, Irreversible
Inhibitor

CHMFL-BTK-11 is a rationally designed, highly selective, and potent irreversible inhibitor of
BTK that forms a covalent bond with Cys481.[7][8] Its high specificity makes it a valuable
pharmacological tool for studying BTK-mediated signaling.[7]

Biochemical and Cellular Activity

CHMFL-BTK-11 potently blocks anti-IgM stimulated BCR signaling in Ramos cell lines and
isolated human primary B-cells.[7][8] It also significantly inhibits the production of TNF-a in
LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[8]
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Parameter Effect Cell Line/System

) ) Ramos cells, human primary
BCR Signaling Potent Blockade B-cell
-cells

TNF-a Production Significant Inhibition LPS-stimulated human PBMCs

In Vivo Efficacy

In an adjuvant-induced arthritis rat model, CHMFL-BTK-11 demonstrated a significant anti-
inflammatory effect by blocking the proliferation of activated B-cells, inhibiting the secretion of
inflammatory factors (IgG1, 1gG2, IgM, IL-6), and stimulating the secretion of the anti-
inflammatory cytokine IL-10.[7][8][9]

Effect Animal Model

Ameliorated inflammatory response Adjuvant-induced arthritis in rats
Blocked activated B-cell proliferation Adjuvant-induced arthritis in rats
Inhibited inflammatory factor secretion Adjuvant-induced arthritis in rats
Stimulated IL-10 secretion Adjuvant-induced arthritis in rats

Experimental Protocols

Western Blot Analysis of BTK Signaling: Ramos cells were pre-treated with CHMFL-BTK-11 for
a specified time, followed by stimulation with anti-lgM. Cells were then lysed, and protein
concentrations were determined. Equal amounts of protein were separated by SDS-PAGE,
transferred to a PVDF membrane, and probed with primary antibodies against phospho-BTK
(Tyr223), total BTK, phospho-PLCy2 (Tyr1217), and total PLCy2. After incubation with HRP-
conjugated secondary antibodies, the protein bands were visualized using an enhanced
chemiluminescence detection system.

Cytokine Production Assay: Human PBMCs were isolated and pre-incubated with CHMFL-
BTK-11. The cells were then stimulated with lipopolysaccharide (LPS). After 24 hours, the cell
culture supernatants were collected, and the concentration of TNF-a was measured using a
commercial ELISA kit according to the manufacturer's instructions.
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Experimental Workflow Diagram
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Caption: Experimental workflow for evaluating CHMFL-BTK-11 activity.

In conclusion, the term "BTK inhibitor 18" refers to a collection of compounds with distinct and
sophisticated mechanisms for targeting BTK. Compound 27 and CHMFL-BTK-11 exemplify the
covalent irreversible inhibition strategy, offering prolonged target engagement. In contrast, AS-
1763 represents a non-covalent approach, effectively overcoming resistance mechanisms that
have emerged against first-generation covalent inhibitors. The detailed understanding of these
varied mechanisms is paramount for the continued development of novel and effective
therapies for B-cell malignancies and autoimmune disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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